

Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate

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Compound of Interest

Compound Name: Methyl 12-bromododecanoate

Cat. No.: B1366824

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Methyl 12-bromododecanoate is a long-chain fatty acid ester characterized by two distinct and strategically positioned functional groups: a terminal primary alkyl bromide and a methyl ester. This bifunctional nature makes it an exceptionally versatile building block in organic synthesis. The presence of an electrophilic carbon at the C-Br bond and another at the ester carbonyl allows for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its reactivity, offering insights into the mechanistic principles that govern its transformations and providing practical, field-proven protocols for its application. It serves as a critical resource for researchers in materials science, fragrance development, and particularly for drug development professionals who can leverage this molecule as a linker or for constructing complex aliphatic chains.[1]

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction conditions.

Property	Value	Source
CAS Number	26825-95-6	[2] [3] [4]
Molecular Formula	C ₁₃ H ₂₅ BrO ₂	[1]
Molecular Weight	293.24 g/mol	-
Physical Form	Solid, semi-solid, or liquid	
Purity	≥95% (typical)	[2]
Storage	Room temperature, sealed in dry, dark place	
Hazards	Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.	[2] [5]

Part 1: Reactivity at the Primary Alkyl Halide Center

The terminal C₁₂-Br bond is the primary site for nucleophilic substitution. Due to its unhindered, primary nature, the reactivity at this center is dominated by the bimolecular nucleophilic substitution (S_N2) mechanism.

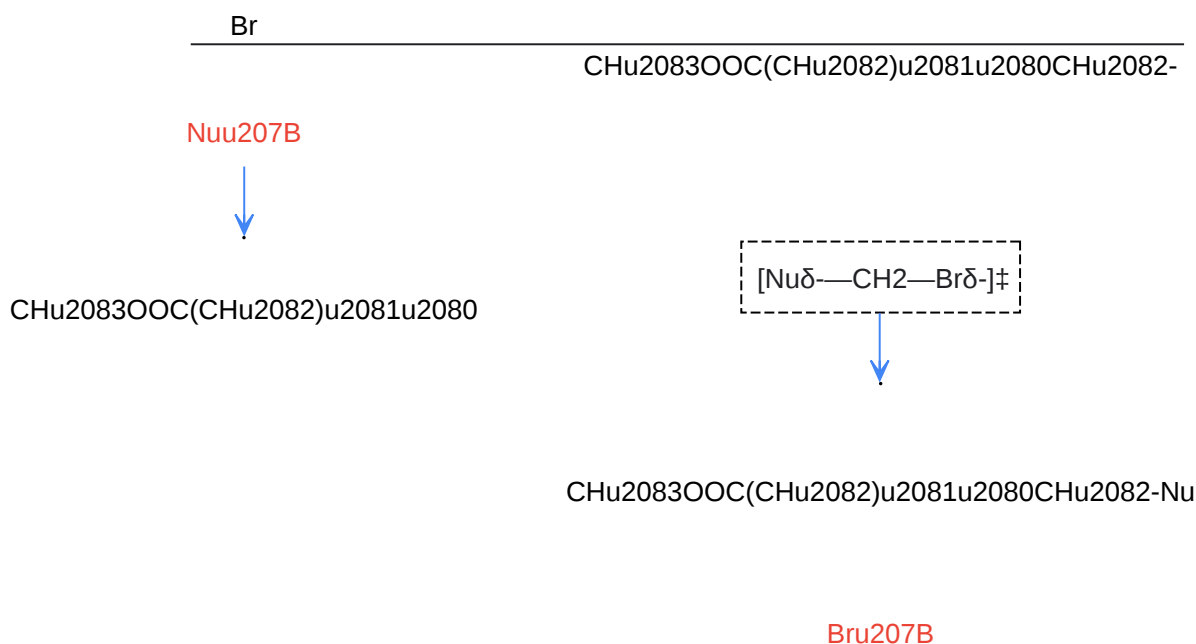
The S_N2 Pathway: A Workhorse Reaction

The S_N2 reaction is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[\[6\]](#) This "backside attack" is sterically favored for primary halides like **methyl 12-bromododecanoate** and leads to a predictable inversion of stereochemistry if the carbon were chiral.[\[7\]](#) The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[\[8\]](#)

The key to leveraging this pathway is the choice of nucleophile, which allows for the introduction of a wide array of functional groups. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[\[7\]](#)[\[8\]](#)

Su20992 Reaction Mechanism

Transition State

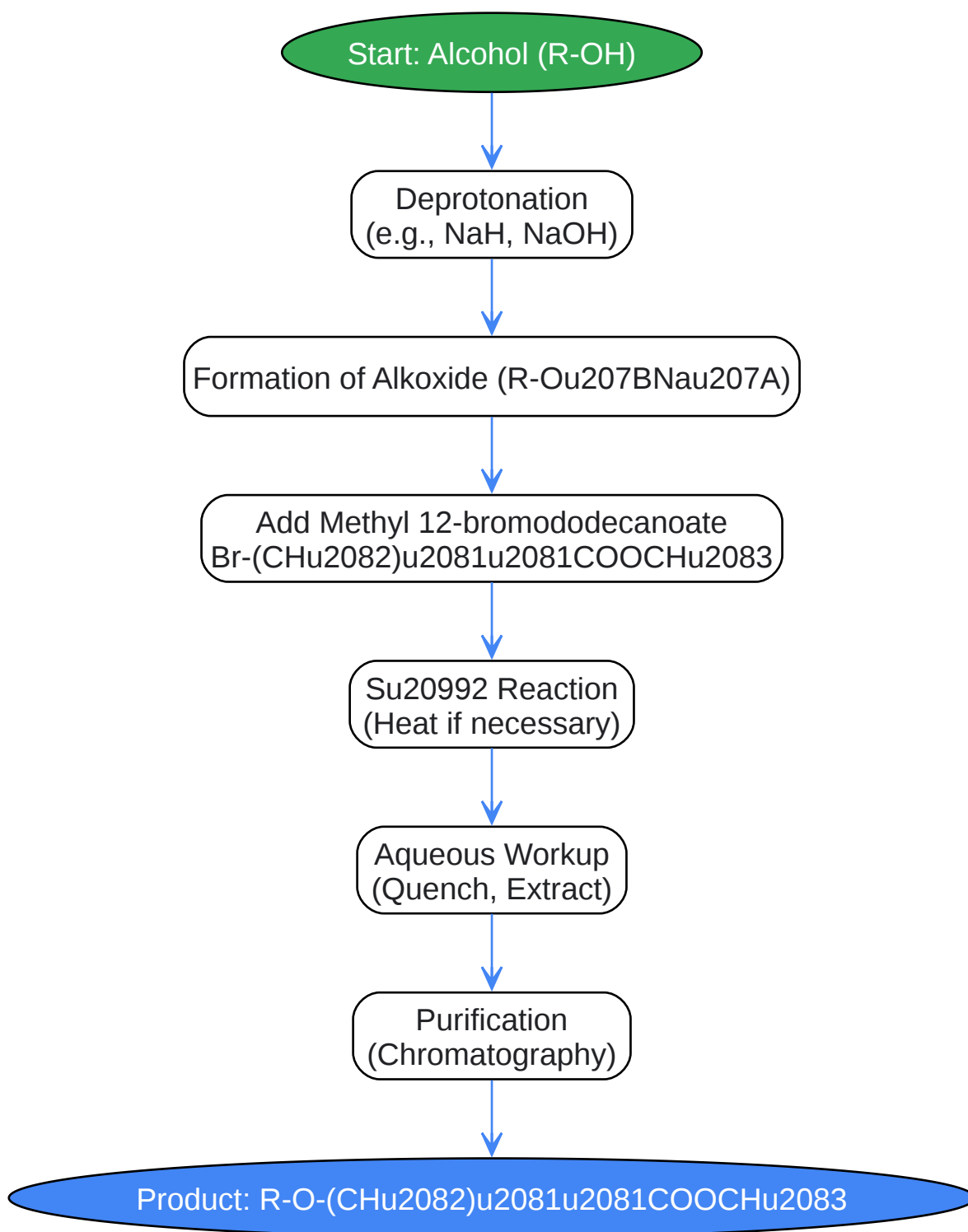
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Caption: S_N2 reaction at the terminal bromide of **Methyl 12-bromododecanoate**.

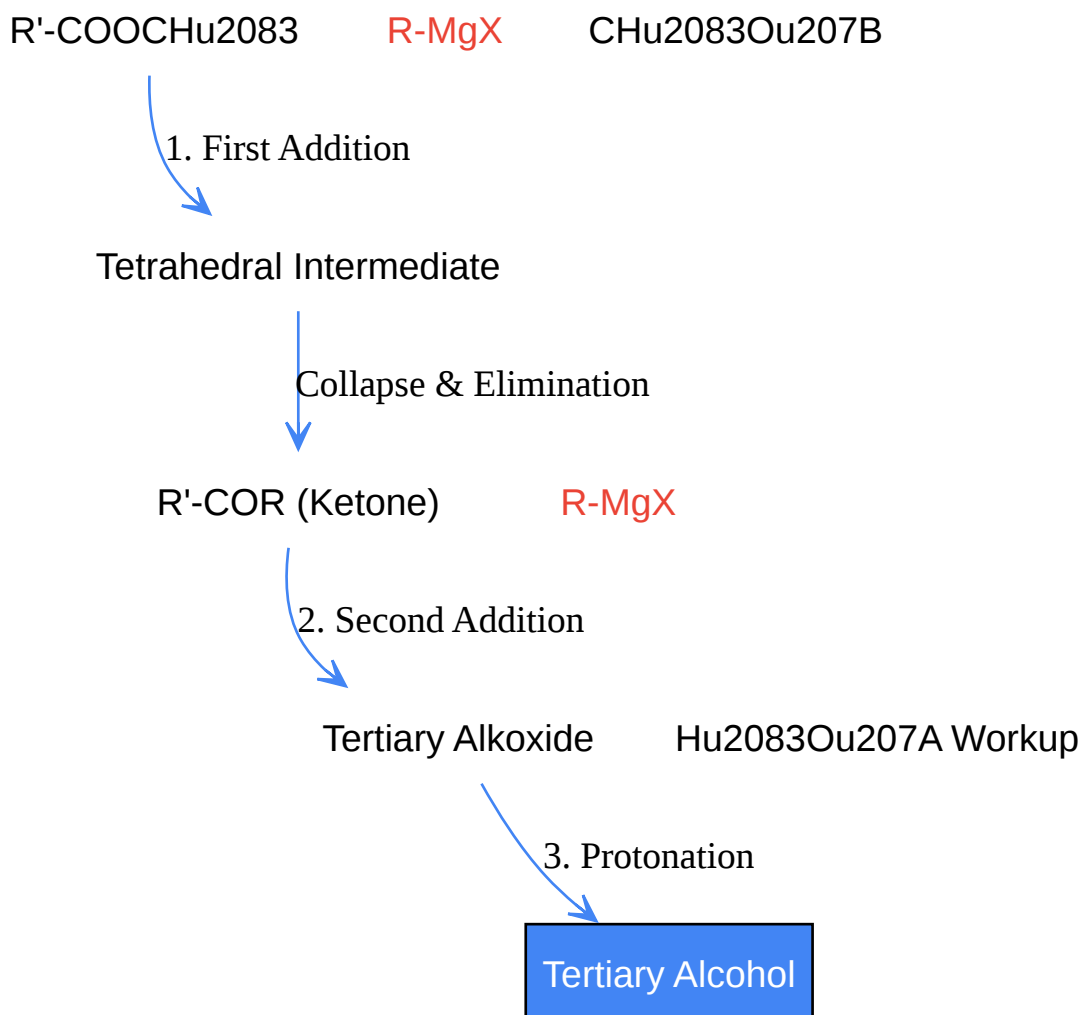
The Williamson Ether Synthesis: A Practical Application

A classic and highly effective use of **methyl 12-bromododecanoate** is in the Williamson ether synthesis to attach the C₁₂ ester chain to an alcohol.^[9] This reaction proceeds by first deprotonating an alcohol (ROH) with a base (e.g., NaOH, NaH) to form a potent alkoxide nucleophile (RO⁻), which then displaces the bromide via the S_N2 mechanism.^{[9][10]} This

method is exceptionally reliable for primary halides and is widely used in both laboratory and industrial settings.[9]



Grignard Reagent Addition to Ester



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